2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide
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Overview
Description
2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide is a complex organic compound that features two indole groups Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide typically involves the reaction of indole derivatives with acetamide. One common method involves the use of 2-(1H-indol-3-yl)acetonitrile as a starting material. This compound can be synthesized through a donor–π–acceptor fluorophore approach, which involves the reaction of indole with acetonitrile under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole groups can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole rings.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole groups can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole groups can interact with various enzymes and receptors in biological systems, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)acetonitrile: A precursor in the synthesis of the target compound.
Indole-3-acetaldehyde: Another indole derivative with different functional groups.
Sodium 2-(1H-Indol-3-yl)acetate: A sodium salt of an indole derivative.
Uniqueness
2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide is unique due to its dual indole structure, which may confer distinct chemical and biological properties compared to other indole derivatives
Properties
CAS No. |
223428-37-3 |
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Molecular Formula |
C20H17N3O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C20H17N3O2/c24-19(16-11-22-18-8-4-2-6-15(16)18)12-23-20(25)9-13-10-21-17-7-3-1-5-14(13)17/h1-8,10-11,21-22H,9,12H2,(H,23,25) |
InChI Key |
BYWNNBITMMIVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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